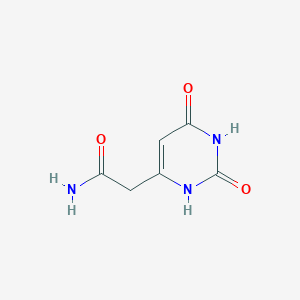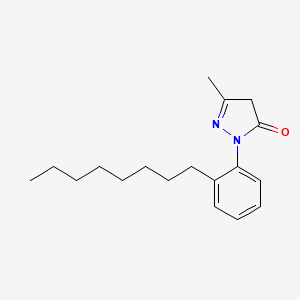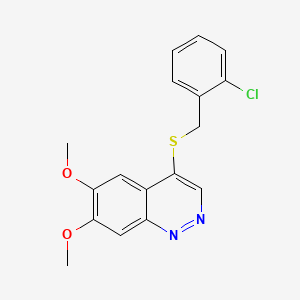
2-(2-Chloroethyl)-3-(dimethoxymethyl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroethyl)-3-(dimethoxymethyl)tetrahydrofuran is an organic compound with a complex molecular structure It is characterized by the presence of a tetrahydrofuran ring substituted with a 2-chloroethyl group and a dimethoxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-3-(dimethoxymethyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran derivatives with chlorinating agents. One common method is the reaction of 3-(dimethoxymethyl)tetrahydrofuran with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(2-Chloroethyl)-3-(dimethoxymethyl)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloroethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, which can be further utilized in organic synthesis or as intermediates in the production of pharmaceuticals.
科学的研究の応用
2-(2-Chloroethyl)-3-(dimethoxymethyl)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-Chloroethyl)-3-(dimethoxymethyl)tetrahydrofuran involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The dimethoxymethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes.
類似化合物との比較
Similar Compounds
2-Chloroethylamine Hydrochloride: A compound with similar chloroethyl functionality, used in organic synthesis and as an intermediate in pharmaceutical production.
2-(Diethylamino)ethyl Chloride Hydrochloride: Another chloroethyl derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness
2-(2-Chloroethyl)-3-(dimethoxymethyl)tetrahydrofuran is unique due to the presence of both the chloroethyl and dimethoxymethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
105663-76-1 |
|---|---|
分子式 |
C9H17ClO3 |
分子量 |
208.68 g/mol |
IUPAC名 |
2-(2-chloroethyl)-3-(dimethoxymethyl)oxolane |
InChI |
InChI=1S/C9H17ClO3/c1-11-9(12-2)7-4-6-13-8(7)3-5-10/h7-9H,3-6H2,1-2H3 |
InChIキー |
YFESXDKHKRYEPU-UHFFFAOYSA-N |
正規SMILES |
COC(C1CCOC1CCCl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12911189.png)

![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propan-1-amine](/img/structure/B12911200.png)

![3-Methyl-2-sulfanylidene-2,3-dihydro-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B12911212.png)
![4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12911215.png)
![3-(3-(Trifluoromethyl)phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12911218.png)



![Furan, tetrahydro-2-[(4-nitrophenoxy)methyl]-](/img/structure/B12911249.png)

